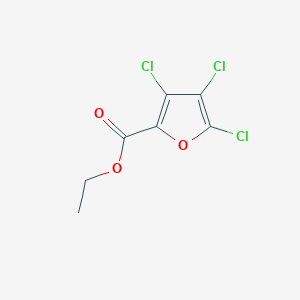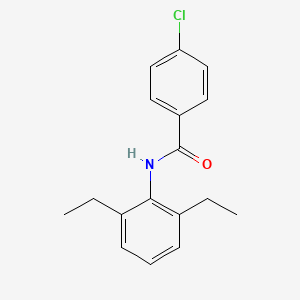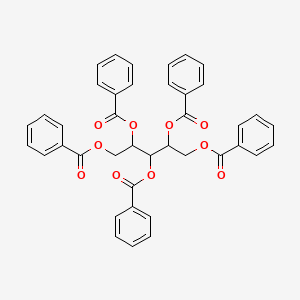
11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chlorine atom, a dihydrobenzo ring, and a quinolinone moiety, making it a unique and potentially valuable compound in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo and quinoline rings through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Reduction: Reduction of specific functional groups to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, may be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution may introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one will depend on its specific interactions with molecular targets. Common pathways may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-benzo©quinolin-8(9H)-one: Lacks the chlorine atom.
11-Bromo-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one: Contains a bromine atom instead of chlorine.
8-Hydroxyquinoline: A simpler structure with a hydroxyl group.
Uniqueness
The presence of the chlorine atom and the specific ring structure of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one may confer unique chemical and biological properties, making it distinct from similar compounds.
属性
CAS 编号 |
196938-11-1 |
|---|---|
分子式 |
C18H14ClNO |
分子量 |
295.8 g/mol |
IUPAC 名称 |
16-chloro-19-azatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),2,4,6,13(18),14,16-heptaen-12-one |
InChI |
InChI=1S/C18H14ClNO/c19-12-8-9-14-16(10-12)20-17-13-6-2-1-4-11(13)5-3-7-15(17)18(14)21/h1-2,4,6,8-10H,3,5,7H2,(H,20,21) |
InChI 键 |
XLXSQWXCUGKPGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=O)C4=C(N3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

